n-(4-Hydroxybutyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

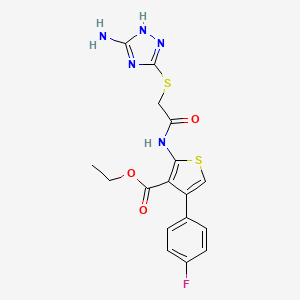

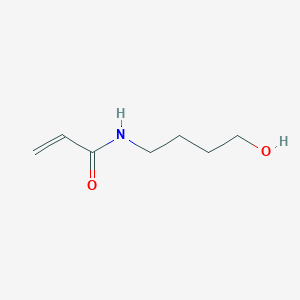

N-(4-Hydroxybutyl)acrylamide is a chemical compound with the molecular formula C7H13NO2 . It is used in the production of polymers and gels .

Synthesis Analysis

The synthesis of N-(4-Hydroxybutyl)acrylamide involves the reversible addition-fragmentation chain transfer (RAFT) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA). This process is conducted using a water-soluble RAFT agent bearing a carboxylic acid group . Another method involves the esterification of acrylic acid (AA) with 1,4-butanediol (BD) over a solid acid catalyst to produce 4-hydroxybutyl acrylate (HBA), an environmentally benign coating agent .Molecular Structure Analysis

The molecular structure of N-(4-Hydroxybutyl)acrylamide is characterized by an α,β-unsaturated carbonyl structure. The molecular weight is 143.18 g/mol . The InChI code is 1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) .Chemical Reactions Analysis

The chemical reactions involving N-(4-Hydroxybutyl)acrylamide primarily occur through its α,β-unsaturated carbonyl structure. This structure makes it a soft electrophile that preferentially forms covalent bonds with soft nucleophiles .Physical And Chemical Properties Analysis

N-(4-Hydroxybutyl)acrylamide has a molecular weight of 143.18 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 5 .Scientific Research Applications

- Researchers have used HBA-based hydrogels for controlled drug delivery. The hydrogel matrix can encapsulate drugs and release them gradually, improving therapeutic efficacy and minimizing side effects .

- In tissue engineering, HBA-based hydrogels provide a scaffold for cell growth and regeneration. Their hydrophilic nature supports cell adhesion and proliferation .

- Researchers have explored using these nanoparticles as nanoreactors for catalysis or as carriers for targeted drug delivery .

- By carefully controlling the polymerization conditions, researchers achieve reverse sequence polymerization-induced self-assembly, where the hydrophobic block (PHBA) forms first in aqueous media .

- These hydrogels are used as biosensors to detect analytes (e.g., glucose, proteins) due to their swelling behavior in response to target molecules .

Smart Hydrogels and Drug Delivery Systems

Biomedical Coatings and Tissue Engineering

Responsive Nanoparticles and Nanoreactors

Polymerization-Induced Self-Assembly (PISA)

Hydrogel-Based Sensors and Biosensors

Environmental Applications

Mechanism of Action

Mode of Action

It is known that the compound can undergo reversible addition−fragmentation chain transfer (raft) aqueous dispersion polymerization . This process confers charge stabilization when conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles .

Biochemical Pathways

The compound’s involvement in raft aqueous dispersion polymerization suggests it may influence pathways related to polymer synthesis and degradation .

Result of Action

Its involvement in raft aqueous dispersion polymerization suggests it may influence the formation and characteristics of polymeric structures .

Action Environment

The action of N-(4-Hydroxybutyl)acrylamide can be influenced by environmental factors such as pH. For instance, RAFT aqueous dispersion polymerization of the compound confers charge stabilization when conducted at pH 8 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-hydroxybutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQZBVPWXXJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Hydroxybutyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)